顺-2,6-二甲基哌嗪

描述

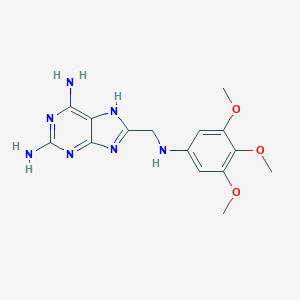

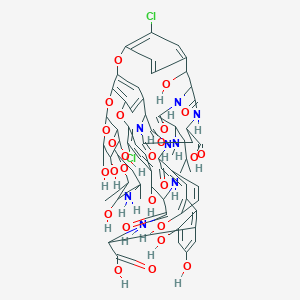

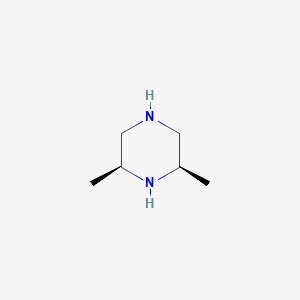

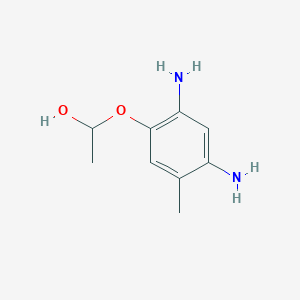

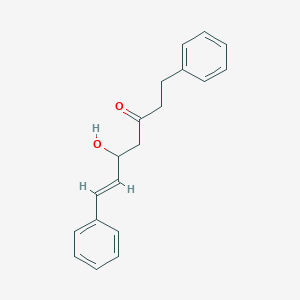

“Cis-2,6-Dimethylpiperazine” is a chemical compound with the molecular formula C6H14N2 . It is a versatile reagent used in the preparation of biologically active compounds such as antibacterial agents .

Synthesis Analysis

A method for the synthesis of cis-2,6-dimethylpiperazine involves the reaction of diisopropanolamine with ammonia in the presence of a catalyst .

Molecular Structure Analysis

The molecular structure of cis-2,6-Dimethylpiperazine is characterized by two defined stereocentres . The molecular weight is 114.19 .

Chemical Reactions Analysis

While specific chemical reactions involving cis-2,6-Dimethylpiperazine are not detailed in the search results, it is known to be a versatile reagent in the preparation of various biologically active compounds .

Physical And Chemical Properties Analysis

Cis-2,6-Dimethylpiperazine is a solid at 20 degrees Celsius . It is completely soluble in water and very soluble in benzene and alcohol . The compound is light sensitive and hygroscopic .

科学研究应用

合成与催化

选择性合成顺-2,6-二甲基哌嗪顺-2,6-二甲基哌嗪的合成涉及N-β-羟基丙基-1,2-丙二胺的环化反应,在固定床反应器中由Cu-Cr-Fe/γ-Al2O3催化剂有效催化。该研究强调了溶剂、温度和氢压在这一过程中的关键作用。重要的是,溶剂的选择(二噁烷 vs. 水)显著影响了催化剂在不同溶剂中的表面相互作用,从而影响了催化剂的使用寿命和活性。在最佳条件下,该过程实现了超过70%的高收率,为顺-2,6-二甲基哌嗪的高选择性合成路径(Bai et al., 2004)。

腐蚀抑制

腐蚀抑制性能顺-2,6-二甲基哌嗪在酸性条件(0.1 mol/l HClO4)下对铁具有显著的腐蚀抑制效果。该化合物通过附着在铁表面上有效抑制了阴极和阳极的腐蚀过程,遵循Langmuir吸附等温线。顺-2,6-二甲基哌嗪及相关化合物的这一特性对于保护金属免受腐蚀环境的侵害,延长金属结构的寿命和耐久性至关重要(Babić-Samardžija等,2005)。

制药研究

卡尔帕因抑制剂类似物的合成顺-2,6-二甲基哌嗪还参与了制药化合物的合成。例如,它被用于合成一种报道的二酮哌嗪卡尔帕因抑制剂及其类似物,源自灰链霉菌。然而,需要注意的是,无论是合成的抑制剂还是其类似物均未显示出对猪红细胞卡尔帕因I的抑制活性,这表明了药物开发中涉及的复杂性和特异性,以及结构因素在生物活性中的关键作用(Donkor & Sanders, 2001)。

安全和危害

Cis-2,6-Dimethylpiperazine is a flammable solid. It can cause skin and eye irritation. Therefore, it is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. It is also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

While specific future directions for cis-2,6-Dimethylpiperazine are not detailed in the search results, its use as a versatile reagent in the preparation of biologically active compounds suggests potential for continued application in the development of new pharmaceuticals and other chemical products .

属性

IUPAC Name |

(2R,6S)-2,6-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-5-3-7-4-6(2)8-5/h5-8H,3-4H2,1-2H3/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNWESYYDINUHV-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@@H](N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301296263 | |

| Record name | rel-(2R,6S)-2,6-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-2,6-Dimethylpiperazine | |

CAS RN |

21655-48-1 | |

| Record name | rel-(2R,6S)-2,6-Dimethylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21655-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(2R,6S)-2,6-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: One study describes the synthesis of piperazine, the parent compound, from N-(2-hydroxy-ethyl)-ethylenediamine through a cyclization reaction achieving a yield above 95%. This reaction utilizes a catalyst composed of nickel, copper, chrome, zinc, and manganese supported on γ-Al2O3. [] The study suggests that 2-methylpiperazine and cis-2,6-Dimethylpiperazine can be synthesized using similar methods. [] Another study focuses on the selective synthesis of cis-2,6-Dimethylpiperazine using a Cu-Cr-Fe/γ-Al2O3 catalyst. []

A: cis-2,6-Dimethylpiperazine serves as a monomer in synthesizing copolyamides. [] One study highlights its use with 1,2,5-thiadiazole-3,4-dicarbonyl dichloride to create both perfectly regular and random alternating copolyamides through solution and interfacial polycondensation. [] These copolyamides are amorphous with glass transition temperatures (Tg) around 200°C. Interestingly, annealing can partially crystallize low molecular weight ordered and random copolyamides, leading to significant differences in their melting points (54°C difference observed). [] The study investigated the membrane properties of these copolyamides, particularly in water desalination by reverse osmosis and gas separation (methane/hydrogen). []

A: Research indicates that cis-2,6-Dimethylpiperazine derivatives have been explored for their potential pharmaceutical applications. One study focuses on 13,14-bis(cis-3,5-dimethyl-1-piperazinyl)-β-elemene, a novel β-elemene derivative with a cis-2,6-Dimethylpiperazine substitution. [] This compound exhibited potent antitumor activities by inhibiting mTOR in human breast cancer cells. []

A: Multiple studies have employed molecular mechanics and 1H NMR to study the conformational properties of cis-2,6-Dimethylpiperazine and related compounds, particularly 3,8-diazabicyclo[3,2,1]octanes, due to their activity on opioid receptors. [, ] These studies aimed to understand the relationship between their structure and biological activity.

A: While cis-2,6-Dimethylpiperazine itself isn't the focus, a study investigated the corrosion inhibition properties of various N-heterocyclic amines, including piperazine and its derivatives like 2-methylpiperazine and cis-2,6-Dimethylpiperazine, in 0.1 mol/L HClO4. [] The research explored the relationship between the molecular structure of these compounds and their effectiveness as corrosion inhibitors. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B139638.png)

![Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI)](/img/structure/B139650.png)